molecular formula C14H15N3OS B2904725 N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE CAS No. 403835-50-7

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B2904725
CAS No.: 403835-50-7
M. Wt: 273.35
InChI Key: VWSCUIUCPDPHDR-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfanylacetamide moiety. It has shown potential in various scientific research applications, particularly in the development of antimicrobial agents targeting multidrug-resistant pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,5-dimethylphenylamine with chloroacetic acid to form the corresponding amide. This intermediate is then reacted with 2-mercaptopyrimidine under reflux conditions to yield the final product .

Reagents and Conditions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with bacterial enzymes and proteins. The compound targets key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it may interfere with bacterial DNA replication and protein synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)thioureido acid derivatives
  • 2,5-dimethylphenylthiourea
  • 2,5-dimethylphenylthioacetamide

Uniqueness

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE stands out due to its unique combination of a pyrimidine ring and a sulfanylacetamide moiety, which imparts distinct chemical and biological properties. Its ability to target multidrug-resistant pathogens makes it a valuable compound in the development of new antimicrobial agents .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-4-5-11(2)12(8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSCUIUCPDPHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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